molecular formula C23H26N4O3 B11407638 N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11407638
M. Wt: 406.5 g/mol
InChI Key: OPWSPZAADLWFAV-CYVLTUHYSA-N
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Description

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features an indole nucleus, a piperazine ring, and a furan carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, while the furan carboxamide group can be attached via amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the furan carboxamide group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of an indole nucleus, piperazine ring, and furan carboxamide group. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-3-26-16-17(18-7-4-5-8-20(18)26)15-19(24-22(28)21-9-6-14-30-21)23(29)27-12-10-25(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3,(H,24,28)/b19-15-

InChI Key

OPWSPZAADLWFAV-CYVLTUHYSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)N3CCN(CC3)C)\NC(=O)C4=CC=CO4

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CO4

Origin of Product

United States

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